N2,N4-bis(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
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Overview
Description
N2,N4-bis(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine: is a chemical compound with the molecular formula C25H32N6O . It is a member of the triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: N2,N4-bis(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the morpholino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
N2,N4-bis(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antitumor and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of N2,N4-bis(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- N2,N4-bis(4-isopropylphenyl)-1,3,5-triazine-2,4-diamine
- 6-Chloro-N2,N4-bis(4-isopropylphenyl)-1,3,5-triazine-2,4-diamine
Comparison: Compared to similar compounds, N2,N4-bis(4-isopropylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine exhibits unique properties due to the presence of the morpholino group. This group enhances its solubility and bioavailability, making it more effective in certain applications .
Properties
IUPAC Name |
6-morpholin-4-yl-2-N,4-N-bis(4-propan-2-ylphenyl)-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N6O/c1-17(2)19-5-9-21(10-6-19)26-23-28-24(27-22-11-7-20(8-12-22)18(3)4)30-25(29-23)31-13-15-32-16-14-31/h5-12,17-18H,13-16H2,1-4H3,(H2,26,27,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZQHZITTIUJHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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